molecular formula C15H22FN3O2 B2745063 (R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1233860-28-0

(R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2745063
CAS No.: 1233860-28-0
M. Wt: 295.358
InChI Key: JDYBOEDURNOSFZ-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.358. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Process Development

  • Process Development for Lymphocyte Function-Associated Antigen 1 Inhibitor : A scalable synthesis of a related compound, showcasing the utility of one-pot, two-step telescoped sequences starting from readily available materials for pharmaceutical intermediates (Wenjie Li et al., 2012).

Antimalarial Activity

  • Lead Selection for Malaria Treatment : Structural analogs, including compounds with tert-butyl groups, were evaluated for antimalarial activity, highlighting the role of such compounds in developing new treatments (M. Chavchich et al., 2016).

Chemical Bond Activation

  • Activation of C-H Bonds : Research on the activation of sp2 and sp3 C-H bonds involving tert-butyl-6-(4-fluorophenyl)pyridine, providing insights into complex chemical reactions relevant to organic synthesis and catalyst development (Sarah H. Crosby et al., 2009).

Antibacterial Agents

  • Development of Bacterial Deformylase Inhibitors : Synthesis and biological activity assessment of compounds with tert-butyl and pyrrolidine components, indicating their potential as novel antibacterial agents (R. Jain et al., 2003).

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBOEDURNOSFZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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